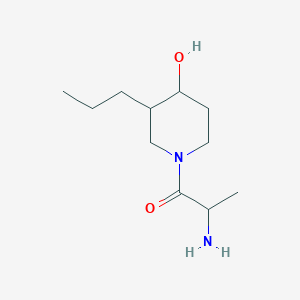

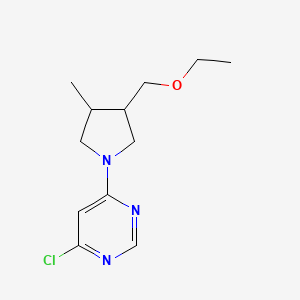

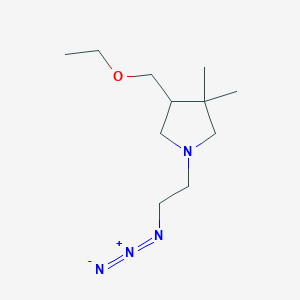

(E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid

Overview

Description

(E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid, otherwise known as E-4-FEPBA, is an organic compound that has a wide range of applications in scientific research. This compound has been studied extensively in recent years due to its ability to act as a potent inhibitor of the enzyme cytochrome P450 (CYP). It has been used in a variety of laboratory experiments, and its potential applications have been explored in numerous areas of scientific research.

Scientific Research Applications

Piperazine Derivatives and Their Broad Therapeutic Potential

Piperazine derivatives, including the specific compound mentioned, have been explored for their wide-ranging therapeutic applications. These compounds have been integrated into the development of drugs with diverse pharmacological actions such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective agents, anti-inflammatory, and imaging agents. A systematic review highlighted the significance of slight modifications to the piperazine nucleus, which could substantially alter the medicinal potential of the resulting molecules. The flexibility of piperazine as a pharmacophore has been emphasized, suggesting its importance in drug discovery for various diseases. This versatility underlines the compound's role in the ongoing exploration of novel therapeutic agents (Rathi et al., 2016).

Synthesis and Evaluation of Ligands for D2-like Receptors

The compound's relevance extends to the synthesis and evaluation of ligands targeting D2-like receptors, critical in the pharmacotherapy of neuropsychiatric disorders. Research indicates that arylalkyl substituents, akin to those found in the compound , can enhance the potency and selectivity of agents at D2-like receptors. These findings suggest the potential of piperazine derivatives, through careful structural modification, to develop more effective treatments for conditions such as schizophrenia and depression (Sikazwe et al., 2009).

Insights into Cytoprotection with Metabolic Agents

Additionally, the compound has been implicated in research focusing on cytoprotection and the treatment of angina pectoris, showcasing the metabolic protective effects of piperazine derivatives. These studies have shed light on the mechanisms of action underlying the anti-ischemic effects of such compounds, without major impacts on hemodynamics or myocardial oxygen consumption. This suggests a promising avenue for developing novel therapeutic strategies for cardiovascular diseases, emphasizing the metabolic modulation aspects of piperazine derivatives (Cargnoni et al., 1999).

properties

IUPAC Name |

(E)-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O3/c11-3-4-12-5-7-13(8-6-12)9(14)1-2-10(15)16/h1-2H,3-8H2,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFPQJSTNMQOHO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCF)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491103.png)

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)

![Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B1491113.png)